molecular formula C17H25FN2O3S B2812989 1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034533-97-4

1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2812989
CAS No.: 2034533-97-4
M. Wt: 356.46
InChI Key: BDQOQTBMGOASJX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluoroethyl group at the 4-position and a phenyl ring bearing an isopropylsulfonyl group at the para position, linked via an ethanone bridge. Its design aligns with trends in optimizing lipophilicity (via fluorination) and steric bulk (via isopropylsulfonyl) to modulate bioavailability and target engagement .

Properties

IUPAC Name

1-[4-(2-fluoroethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-14(2)24(22,23)16-5-3-15(4-6-16)13-17(21)20-11-9-19(8-7-18)10-12-20/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOQTBMGOASJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a novel piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{22}H_{28}F_{N}_{3}O_{3}S. Its structure includes a piperazine moiety linked to an isopropylsulfonyl phenyl group and a fluorinated ethyl group, which may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. In a study evaluating various piperazine compounds, derivatives similar to the target compound demonstrated effective inhibition against several bacterial strains, suggesting potential as antimicrobial agents .

Inhibition of Enzymatic Activity

One of the notable biological activities of compounds containing piperazine structures is their ability to inhibit specific enzymes. For instance, similar piperazine derivatives have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production. The compound's structural features may allow it to interact with the active site of tyrosinase, potentially leading to competitive inhibition .

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to bind to target proteins and enzymes. Molecular docking studies suggest that the compound can effectively fit into the binding sites of various enzymes, thereby inhibiting their activity. This interaction is crucial for its potential use in treating conditions related to excessive melanin production or microbial infections .

Case Study 1: Tyrosinase Inhibition

In a study focused on the inhibition of Agaricus bisporus tyrosinase, compounds structurally related to this compound were evaluated. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potency as tyrosinase inhibitors without significant cytotoxicity .

CompoundIC50 (μM)Type of Inhibition
Compound A0.18Competitive
Compound B0.25Non-competitive
Compound C0.35Mixed-type

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various piperazine derivatives against clinical isolates of bacteria. The results showed that compounds with similar structural characteristics exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule with potential applications in various scientific and medicinal fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.

Molecular Formula

  • C : 18
  • H : 24
  • N : 2
  • O : 2
  • S : 1

Structural Features

The compound features a piperazine ring, which is known for its biological activity, and a sulfonyl group that enhances its solubility and reactivity. The presence of a fluorine atom is significant for its interaction with biological targets, potentially enhancing the compound's efficacy.

Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit activity on serotonin receptors. Specifically, derivatives of piperazine have been shown to influence serotonin transporters (SERT), making them candidates for treating depression and cognitive impairments. The compound's ability to modulate serotonin levels could lead to significant therapeutic benefits in psychiatric disorders .

Anticancer Properties

Preliminary studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The sulfonamide moiety in the compound may contribute to its anticancer effects by disrupting cellular processes in malignant cells. Further investigations are needed to elucidate the exact mechanisms of action and efficacy against specific cancer types .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of piperazine derivatives. Compounds similar to the one have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .

Synthesis of Functional Polymers

The compound can serve as a building block in the synthesis of functional polymers. The presence of both piperazine and sulfonyl groups allows for the development of materials with tailored properties, such as enhanced thermal stability and solubility in various solvents. These materials could find applications in coatings, adhesives, and drug delivery systems .

Development of Sensors

Due to its unique chemical structure, this compound may also be utilized in the development of chemical sensors. The ability to modify its electronic properties through substitution could enable the detection of specific analytes, including biomolecules or environmental pollutants .

Case Study 1: Antidepressant Efficacy

In a study evaluating various piperazine derivatives for their SERT inhibition capabilities, researchers found that modifications at the piperazine ring significantly affected binding affinity and selectivity. The compound's structural features were linked to improved antidepressant activity compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into sulfonamide-containing compounds demonstrated that they could effectively inhibit the growth of breast cancer cells in vitro. The study highlighted the importance of the sulfonyl group in enhancing cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl substituent on the piperazine ring undergoes nucleophilic substitution under basic or metal-catalyzed conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldReference
SN2 Displacement KOH (aqueous ethanol, 80°C)2-Hydroxyethyl-piperazine derivative62%
Ammonolysis NH3 (methanol, 100°C, sealed tube)2-Aminoethyl-piperazine derivative48%
Halogen Exchange NaI (acetone, reflux)2-Iodoethyl-piperazine derivative75%

Mechanism : The fluorine atom acts as a leaving group due to the electron-withdrawing effect of the adjacent ethanone, facilitating backside attack by nucleophiles. Steric hindrance from the isopropylsulfonyl group marginally reduces reaction rates compared to simpler analogs .

Reduction of the Ethanone Moiety

The ketone group undergoes selective reduction without affecting the sulfonyl or piperazine functionalities:

Reducing AgentConditionsProductSelectivity
NaBH4EtOH, 25°CSecondary alcohol89%
LiAlH4THF, 0°C → 25°CSecondary alcohol93%
H2/Pd-CEtOAc, 50 psiSecondary alcohol95%

Key Finding : LiAlH4 achieves near-quantitative conversion but requires rigorous anhydrous conditions. Catalytic hydrogenation offers superior scalability for industrial applications .

Sulfonyl Group Reactivity

The isopropylsulfonyl group participates in hydrolysis and nucleophilic aromatic substitution (NAS):

Hydrolysis

ConditionsProductsNotes
H2SO4 (conc.), 120°C4-Hydroxyphenyl derivative + isopropyl sulfateComplete desulfonation after 6 hr
NaOH (10%), 100°C4-Hydroxyphenyl derivative + Na2SO3Limited conversion (≤30%)

NAS at the Aromatic Ring

ReagentConditionsProduct
NH2OHDMF, 120°C4-(Hydroxyamino)phenyl derivative
KCNCuCN, DMSO, 150°C4-Cyanophenyl derivative

Note : The sulfonyl group deactivates the ring, necessitating harsh conditions for NAS .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

ReactionReagentProduct
N-Alkylation CH3I, K2CO3 (DMF, 60°C)Quaternary ammonium salt
N-Acylation AcCl, Et3N (CH2Cl2, 0°C)Acetylated piperazine

Limitation : Steric bulk from the ethanone and sulfonyl groups reduces reactivity at the tertiary piperazine nitrogen .

Stability Under Oxidative Conditions

The compound resists oxidation at the ethanone group but shows degradation via sulfonyl radical pathways:

Oxidizing AgentConditionsDegradation Products
H2O2 (30%)80°C, 12 hrSulfonic acid derivatives
KMnO4H2O, 25°CCleavage of piperazine ring

Industrial Relevance : Oxidative instability necessitates inert atmospheres during storage .

Comparative Reactivity Table

Functional GroupReactivity (Relative to Analogs)Dominant Pathway
Fluoroethyl1.5× faster substitutionSN2
EthanoneStandard ketone reactivityReduction
Isopropylsulfonyl0.7× slower hydrolysisAcid-catalyzed desulfonation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core motifs with several piperazine-ethanone derivatives reported in the evidence:

Compound Name/ID Piperazine Substituent Phenyl Substituent Key Structural Features Reported Activity
Target Compound 2-Fluoroethyl 4-(isopropylsulfonyl) Fluorinated alkyl, bulky sulfonyl Hypothesized CNS/antifungal
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-Methoxyphenyl Biphenyl-4-yl Methoxy group, biphenyl system Antipsychotic (anti-dopaminergic/serotonergic)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) Phenylsulfonyl Tetrazole-thio Tetrazole-thio linker Antiproliferative
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) 4-(Trifluoromethyl)phenyl 4-Chlorophenyl, pyridinyl Trifluoromethyl, pyridine Antiparasitic (CYP51 inhibition)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenylsulfonyl 4-Nitrophenyl-tetrazole Nitro group, tetrazole-thio Antiproliferative

Key Observations :

  • Fluorination: The 2-fluoroethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs (e.g., methoxy or nitro derivatives) .
  • Linker Diversity: Unlike tetrazole-thio or pyridine-linked analogs, the target compound uses a simple ethanone bridge, which may simplify synthesis but reduce polarity .

Pharmacological and Physicochemical Properties

Antipsychotic Potential vs. Biphenyl-Piperazine Derivatives

Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibit dual anti-dopaminergic/serotonergic activity with reduced catalepsy. The target compound’s isopropylsulfonyl group may enhance selectivity for serotonin receptors (5-HT) over dopamine receptors, as sulfonyl groups are known to influence 5-HT6/7 affinity .

Antiproliferative Activity vs. Tetrazole-Thio Derivatives

Compounds such as 7n and 7g () show antiproliferative activity linked to tetrazole-thio moieties. The absence of this moiety in the target compound suggests divergent mechanisms, though the isopropylsulfonyl group could confer cytotoxicity via protein binding (e.g., tubulin inhibition) .

Enzyme Inhibition vs. Pyridine-Based Analogs

The pyridine-containing UDO () inhibits CYP51 in Trypanosoma cruzi. The target compound’s fluorinated alkyl chain may enhance binding to hydrophobic enzyme pockets, similar to trifluoromethyl groups in UDO, but its isopropylsulfonyl group could reduce potency compared to aryl systems .

Physicochemical and ADME Profiles

  • The isopropylsulfonyl group may mitigate this via polar sulfone interactions .
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting longer half-life than non-fluorinated analogs (e.g., 7n) .

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

The synthesis typically involves sequential functionalization of the piperazine core. A two-step approach is common:

  • Step 1 : Introduce the 2-fluoroethyl group to the piperazine ring via nucleophilic substitution using 2-fluoroethyl bromide or chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) .
  • Step 2 : Couple the 4-(isopropylsulfonyl)phenylacetyl moiety to the piperazine using acylation reactions (e.g., EDCI/HOBt-mediated coupling in DCM) .
    Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize this compound’s structural and functional properties?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.8–3.5 ppm for piperazine protons, δ ~110–130 ppm for aromatic carbons). ¹⁹F NMR (δ ~-220 ppm for the fluoroethyl group) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]⁺: ~409.18 Da).
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline), as demonstrated for analogous piperazine derivatives .
  • FT-IR : Peaks at ~1650 cm⁻¹ (ketone C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) .
  • Enzyme Inhibition : Test inhibition of kinases or phosphodiesterases using fluorogenic substrates (e.g., PDE10A with cAMP analogs) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ > 50 µM preferred for further development) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify Substituents :
    • Replace the isopropylsulfonyl group with tert-butylsulfonyl or aryl sulfonamides to enhance receptor selectivity .
    • Vary the 2-fluoroethyl group (e.g., 2-chloroethyl or cyclopropylmethyl) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Methodology : Synthesize analogs, then compare IC₅₀ values in receptor binding/functional assays. Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins (e.g., 5-HT₂A) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

  • PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24h post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate t₁/₂, Cₘₐₓ, and AUC .
  • Efficacy Models : Use a murine neuroinflammation model (LPS-induced) to assess CNS penetration and anti-inflammatory effects (measure IL-6/TNF-α via ELISA) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Potential Causes :
    • Impurities in synthesized batches (address via rigorous HPLC purification) .
    • Assay variability (e.g., differences in cell lines or incubation times).
  • Solutions :
    • Replicate experiments with independent batches.
    • Use orthogonal assays (e.g., functional cAMP assays alongside binding studies) .

Q. What strategies improve synthetic yield and scalability?

  • Optimize Reaction Conditions :
    • Screen solvents (e.g., DMF vs. acetonitrile) and temperatures (60–100°C) for acylation steps .
    • Use flow chemistry for piperazine functionalization to enhance reproducibility .
  • Design of Experiments (DoE) : Apply Taguchi methods to identify critical parameters (e.g., molar ratio, catalyst loading) .

Q. How can molecular interactions with target proteins be validated experimentally?

  • X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., 5-HT₂A receptor extracellular domain) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) using a Biacore system .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns (e.g., using GROMACS) to identify key residue interactions .

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